molecular formula C9H8N4OS B5997772 N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazinecarboxamide

N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazinecarboxamide

Cat. No.: B5997772
M. Wt: 220.25 g/mol
InChI Key: AKHIEAVJDMFXPW-UHFFFAOYSA-N
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Description

“N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazinecarboxamide” is a chemical compound that belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(4-methyl-5-(2-thioxo(1,3,4-oxadiazolin-5-yl))(1,3-thiazol-2-yl))benzamide” involves refluxing the compound with carbon disulfide (CS2) in ethanol as a solvent in the presence of potassium hydroxide .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide”, has been analyzed and reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of “N-(4-methyl-5-(2-thioxo(1,3,4-oxadiazolin-5-yl))(1,3-thiazol-2-yl))benzamide” with carbon disulfide (CS2) in ethanol has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “Ethyl N-(4-methyl-1,3-thiazol-2-yl)glycinate”, have been analyzed. This compound has a molecular weight of 200.258 Da and a monoisotopic mass of 200.061951 Da .

Mechanism of Action

Target of Action

The primary target of N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazinecarboxamide is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in glucose metabolism.

Biochemical Pathways

The compound’s interaction with Glucokinase affects the glycolysis pathway . By modulating the activity of Glucokinase, the compound can influence the rate at which glucose is metabolized, potentially affecting downstream processes such as ATP production.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Glucokinase and the subsequent changes in glucose metabolism . Changes in cellular energy levels could potentially affect various cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Glucokinase . .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-6-5-15-9(12-6)13-8(14)7-4-10-2-3-11-7/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHIEAVJDMFXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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